3-[(2-aminophenyl)amino]propanenitrile
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Overview
Description
3-[(2-aminophenyl)amino]propanenitrile is an organic compound that has gained attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound consists of a propanenitrile group attached to an aminophenyl group, which is further connected to another amino group. The presence of both amino and nitrile functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-aminophenyl)amino]propanenitrile typically involves the reaction of 2-nitroaniline with acrylonitrile under specific conditions. The process can be summarized as follows:
Reduction of 2-nitroaniline: 2-nitroaniline is reduced to 2-aminophenylamine using a reducing agent such as iron powder in the presence of hydrochloric acid.
Reaction with acrylonitrile: The resulting 2-aminophenylamine is then reacted with acrylonitrile in the presence of a base such as sodium hydroxide to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(2-aminophenyl)amino]propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-[(2-aminophenyl)amino]propanenitrile has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(2-aminophenyl)amino]propanenitrile involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, its potential anticancer activity may involve inhibition of specific enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- **3-(2-aminophenyl)methylamino]propanenitrile
- **3-[(2-aminophenyl)(pyridin-3-ylmethyl)amino]propanenitrile
Uniqueness
3-[(2-aminophenyl)amino]propanenitrile is unique due to its specific combination of amino and nitrile functional groups, which allows for a wide range of chemical reactions and applications. Its structural features make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
98997-02-5 |
---|---|
Molecular Formula |
C9H11N3 |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
3-(2-aminoanilino)propanenitrile |
InChI |
InChI=1S/C9H11N3/c10-6-3-7-12-9-5-2-1-4-8(9)11/h1-2,4-5,12H,3,7,11H2 |
InChI Key |
VIPBOUYHMYFMPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)NCCC#N |
Purity |
95 |
Origin of Product |
United States |
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